molecular formula C9H17NO3 B1517725 Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate CAS No. 1040688-74-1

Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate

Cat. No.: B1517725
CAS No.: 1040688-74-1
M. Wt: 187.24 g/mol
InChI Key: AKQVSTFBBJAHGJ-UHFFFAOYSA-N
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Description

Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate: . Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This compound, in particular, features a tetrahydro-2-furanylmethyl group attached to an amino-propanoate moiety, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate typically involves the reaction of tetrahydro-2-furanylmethylamine with methyl 3-chloropropanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane or toluene is used. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography or crystallization, are often employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the ester group to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoic acid.

  • Reduction: Reduction can yield 3-[(tetrahydro-2-furanylmethyl)amino]-propanol.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to naturally occurring molecules allows it to be used as a tool in probing biological pathways and interactions.

Medicine: In the pharmaceutical industry, this compound can be used as a precursor in the synthesis of drugs. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.

Industry: Beyond its applications in chemistry and medicine, this compound is also used in the production of fragrances and flavors. Its ester functionality imparts desirable properties to the final products, making it valuable in the flavor and fragrance industry.

Mechanism of Action

The mechanism by which Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate: Similar structure but with an ethyl group instead of a methyl group.

  • Methyl 3-[(tetrahydro-3-furanylmethyl)amino]-propanoate: Similar structure but with a different furan ring size.

  • Methyl 3-[(tetrahydro-2-thiophenylmethyl)amino]-propanoate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-(oxolan-2-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQVSTFBBJAHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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